1,2,3,4-Tetrachloroanthracene-9,10-dione
CAS No.: 2841-29-4
Cat. No.: VC10280563
Molecular Formula: C14H4Cl4O2
Molecular Weight: 346.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2841-29-4 |
|---|---|
| Molecular Formula | C14H4Cl4O2 |
| Molecular Weight | 346.0 g/mol |
| IUPAC Name | 1,2,3,4-tetrachloroanthracene-9,10-dione |
| Standard InChI | InChI=1S/C14H4Cl4O2/c15-9-7-8(10(16)12(18)11(9)17)14(20)6-4-2-1-3-5(6)13(7)19/h1-4H |
| Standard InChI Key | FEXPLBGUHRVUIU-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
1,2,3,4-Tetrachloroanthracene-9,10-dione (C₁₄H₄Cl₄O₂) has a molecular weight of 346.0 g/mol . Systematic IUPAC nomenclature identifies it as 1,2,3,4-tetrachloroanthracene-9,10-dione, while common synonyms include Tetrachloranthrachinon and NSC122976 . The compound’s structural uniqueness arises from the anthracene backbone substituted with chlorine atoms at positions 1–4 and ketone groups at positions 9 and 10 (Figure 1).
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2841-29-4 | |
| Molecular Formula | C₁₄H₄Cl₄O₂ | |
| Molecular Weight | 346.0 g/mol | |
| XLogP3 | 5.4 | |
| Hydrogen Bond Acceptors | 2 | |
| Exact Mass | 345.893590 Da |
Spectroscopic and Crystallographic Data
The compound’s planar anthracene core is distorted by steric and electronic effects from chlorine substituents. X-ray crystallography of related tetrachloroanthracene derivatives reveals twist angles up to 47.8° in Pd-coordinated complexes, highlighting the structural flexibility imparted by halogenation . Nuclear Magnetic Resonance (NMR) spectra for analogous compounds show distinct upfield shifts for pyrrolic β-protons (e.g., 5.58–6.95 ppm) , while UV/Vis absorption spectra of tetraethynyl derivatives demonstrate extended conjugation .
Synthesis and Functionalization
Reduction of Anthraquinone Precursors
1,2,3,4-Tetrachloroanthracene-9,10-dione is synthesized via the reduction of 1,4,5,8-tetrachloroanthraquinone. Sodium borohydride (NaBH₄) in isopropanol is a widely employed reducing agent, achieving yields of 72–84% . Alternative reductants like sodium dithionite (Na₂S₂O₄) and zinc (Zn) have also been explored, though with variable efficiency .
Table 2: Reduction Methods for Anthraquinone Derivatives
Cross-Coupling Reactions
The tetrachloroanthracene core undergoes fourfold Kumada cross-coupling reactions with alkynyl Grignard reagents to introduce ethynyl substituents. For example, reaction with trimethylsilylethynyl magnesium bromide followed by deprotection with K₂CO₃ yields 1,4,5,8-tetraethynylanthracene, a precursor for metallo-organic frameworks . Palladium-mediated coupling (e.g., with benzothienylboronic acid) generates fused porphyrinoid complexes, as evidenced by the synthesis of 8Pd and 10Pd .
Electronic and Physicochemical Properties
Aromaticity and Ring Current Effects
Nucleus-Independent Chemical Shift (NICS) calculations for Pd-coordinated derivatives reveal paratropic ring currents, with NICS(0) values ranging from +3.44 to +8.81 ppm . These antiaromatic characteristics arise from 32π-electron conjugation pathways, as confirmed by anisotropy of induced current density (AICD) plots . The distorted anthracene unit in 10Pd exhibits a helical twist of 67.54°, further modulating electronic delocalization .
Solubility and Reactivity
The compound’s high lipophilicity (XLogP3 = 5.4) limits aqueous solubility but enhances compatibility with organic solvents like dichloromethane and tetrahydrofuran. Electrophilic bromination with N-bromosuccinimide (NBS) selectively functionalizes the anthracene core, as demonstrated by the synthesis of tetrabrominated Pd complexes (e.g., 11Pd) .
Applications in Materials Science
Organometallic Coordination Complexes
1,2,3,4-Tetrachloroanthracene-9,10-dione serves as a scaffold for Pd(II) porphyrinoids. Complex 10Pd exhibits a twisted conformation with metal-to-pyrrole distances (MPD) of 0.610–0.643 Å, enabling applications in nonlinear optics and catalysis . Silicon- and tin-functionalized derivatives, synthesized via hydrostannylation, act as tetradentate acceptors in charge-transfer materials .
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